(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone
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Overview
Description
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone is an organic compound with the molecular formula C12H13ClOS It is characterized by the presence of a chlorophenyl group attached to a tetrahydrothiopyran ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone typically involves the reaction of 4-chlorobenzaldehyde with tetrahydrothiopyran-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(tetrahydro-2H-pyran-4-yl)methanone: Similar structure but with an oxygen atom instead of sulfur.
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
Uniqueness
(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom in the thiopyran ring can participate in different types of chemical reactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C12H13ClOS |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
(4-chlorophenyl)-(thian-4-yl)methanone |
InChI |
InChI=1S/C12H13ClOS/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 |
InChI Key |
KIUGRMVVEITVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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